molecular formula C12H15ClN2O3 B1523338 5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid CAS No. 1183048-80-7

5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid

Cat. No. B1523338
M. Wt: 270.71 g/mol
InChI Key: CDMIDRRQJYBWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid is a chemical compound with the CAS Number: 1183048-80-7 . It has a molecular weight of 270.72 . This compound is also known as Boc-2-chloro-5-nitrobenzoic acid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-7-4-5-9(13)8(6-7)10(16)17/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Intestinal Anti-inflammatory Effects

Research on compounds structurally related to 5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid, such as 5-aminosalicylic acid (5-ASA), has shown significant intestinal anti-inflammatory effects. These effects are mediated through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), highlighting the compound's potential in treating inflammatory bowel diseases (C. Rousseaux et al., 2005).

Enantioselective Sensing

In the realm of analytical chemistry, derivatives of 2-chlorobenzoic acid have been developed for enantioselective sensing of chiral amino alcohols. This application underscores the compound's role in chiral recognition and its potential for developing advanced analytical techniques (Shuanglong Liu et al., 2008).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of substituted pyrazinecarboxamides, starting from chlorides of pyrazine-2-carboxylic acids and involving tert-butyl groups, have been explored. These studies focus on anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, providing a foundation for further pharmacological research (M. Doležal et al., 2006).

Bio-based Polyester Monomer Production

Research into the production of bio-based polyester monomers from biomass-derived compounds, involving tert-butyl groups, presents a sustainable approach to synthesizing valuable industrial chemicals. This research outlines methods for producing acid chloride derivatives of furan-2-carboxylic acids, which are essential for manufacturing biofuels and polymers (S. Dutta et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(tert-butylcarbamoylamino)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-7-4-5-9(13)8(6-7)10(16)17/h4-6H,1-3H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIDRRQJYBWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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